molecular formula C5H10ClN3 B6160957 1-ethyl-1H-imidazol-2-amine hydrochloride CAS No. 164583-79-3

1-ethyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B6160957
CAS No.: 164583-79-3
M. Wt: 147.60 g/mol
InChI Key: ZTMDMAGYJNGZBR-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazol-2-amine hydrochloride is a chemical compound with the molecular formula C8H15N3•HCl . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole core, which contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also includes an ethyl group attached to the imidazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, imidazoles in general are known to participate in a variety of chemical reactions. These include reactions that form one of the heterocycle’s core bonds .

Future Directions

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on the development of new synthesis methods and the exploration of the potential applications of 1-ethyl-1H-imidazol-2-amine hydrochloride and other imidazole derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-1H-imidazol-2-amine hydrochloride involves the reaction of 1-ethylimidazole with hydroxylamine hydrochloride followed by reduction with sodium borohydride.", "Starting Materials": [ "1-ethylimidazole", "hydroxylamine hydrochloride", "sodium borohydride", "methanol", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-ethylimidazole in methanol.", "2. Add hydroxylamine hydrochloride to the solution and stir for 1 hour at room temperature.", "3. Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "4. Quench the reaction with hydrochloric acid.", "5. Filter the resulting precipitate and wash with water.", "6. Dry the product under vacuum to obtain 1-ethyl-1H-imidazol-2-amine hydrochloride." ] }

164583-79-3

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

1-ethylimidazol-2-amine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c1-2-8-4-3-7-5(8)6;/h3-4H,2H2,1H3,(H2,6,7);1H

InChI Key

ZTMDMAGYJNGZBR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1N.Cl

Purity

95

Origin of Product

United States

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